trans-1,1'-Dimethyl-5,5'-azotetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-1,1’-Dimethyl-5,5’-azotetrazole: is a nitrogen-rich compound with the molecular formula C₄H₆N₁₀ and a molecular weight of 194.1574 g/mol . It is a stereoisomer of azotetrazole, characterized by its trans configuration, where the substituents are on opposite sides of the double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,1’-Dimethyl-5,5’-azotetrazole typically involves the oxidative azo coupling of 5-aminotetrazole derivatives. One common method starts with sodium 5-aminotetrazolate, which undergoes substitution reactions with various reagents such as 2-chloroethanol . The final step involves oxidative azo coupling using tert-butyl hypochlorite as the oxidizing agent .
Industrial Production Methods: While specific industrial production methods for trans-1,1’-Dimethyl-5,5’-azotetrazole are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the compound’s energetic nature .
Analyse Chemischer Reaktionen
Types of Reactions: trans-1,1’-Dimethyl-5,5’-azotetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen-rich products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amine derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: tert-Butyl hypochlorite is commonly used for oxidative coupling.
Reducing Agents: Common reducing agents include hydrogen gas and metal hydrides.
Substituting Agents: Halogenated compounds and other electrophiles are used for substitution reactions.
Major Products: The major products of these reactions include various nitrogen-rich derivatives, which can be further utilized in the synthesis of energetic materials .
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-1,1’-Dimethyl-5,5’-azotetrazole is used as a precursor in the synthesis of high-energy materials due to its high nitrogen content and stability .
Biology and Medicine:
Industry: In the industrial sector, trans-1,1’-Dimethyl-5,5’-azotetrazole is explored for its applications in the production of explosives and propellants, owing to its energetic properties .
Wirkmechanismus
The mechanism of action of trans-1,1’-Dimethyl-5,5’-azotetrazole primarily involves its decomposition under specific conditions, releasing a significant amount of energy. The molecular targets and pathways include the cleavage of the azo bond, leading to the formation of nitrogen gas and other nitrogen-rich fragments .
Vergleich Mit ähnlichen Verbindungen
1,1’-Diamino-5,5’-azotetrazole: Another nitrogen-rich compound with similar energetic properties.
cis-2,2’-Dimethyl-5,5’-azotetrazole: The cis isomer of the compound, differing in the spatial arrangement of the substituents.
Uniqueness: trans-1,1’-Dimethyl-5,5’-azotetrazole is unique due to its trans configuration, which can influence its stability and reactivity compared to its cis counterpart. This configuration can also affect its energetic properties, making it a valuable compound in the field of high-energy materials .
Eigenschaften
CAS-Nummer |
41463-68-7 |
---|---|
Molekularformel |
C4H6N10 |
Molekulargewicht |
194.16 g/mol |
IUPAC-Name |
(E)-bis(1-methyltetrazol-5-yl)diazene |
InChI |
InChI=1S/C4H6N10/c1-13-3(7-9-11-13)5-6-4-8-10-12-14(4)2/h1-2H3/b6-5+ |
InChI-Schlüssel |
HOXMAHGFAGMFCJ-AATRIKPKSA-N |
Isomerische SMILES |
CN1C(=NN=N1)/N=N/C2=NN=NN2C |
Kanonische SMILES |
CN1C(=NN=N1)N=NC2=NN=NN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.